molecular formula C27H30O15 B1257371 Quercetin 3,7-dirhamnoside CAS No. 28638-13-3

Quercetin 3,7-dirhamnoside

Cat. No.: B1257371
CAS No.: 28638-13-3
M. Wt: 594.5 g/mol
InChI Key: GXLQUHPXGLZNGE-BJBZVNFPSA-N
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Description

Quercetin 3,7-dirhamnoside is a complex flavonoid glycoside. This compound is known for its antioxidant properties and is found in various plants. It plays a significant role in plant defense mechanisms and has potential therapeutic applications due to its bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quercetin 3,7-dirhamnoside typically involves the glycosylation of quercetin with specific sugar moieties. The reaction conditions often require the use of catalysts such as acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the selective formation of the desired glycoside.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through biotechnological methods involving the use of microbial enzymes. These enzymes can catalyze the glycosylation of quercetin in large-scale bioreactors, providing a more sustainable and efficient production method compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Quercetin 3,7-dirhamnoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoid glycosides.

Scientific Research Applications

Quercetin 3,7-dirhamnoside has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex natural products.

    Biology: Investigated for its role in plant defense mechanisms and its interactions with various biological molecules.

    Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.

Mechanism of Action

The bioactive effects of Quercetin 3,7-dirhamnoside are primarily attributed to its antioxidant properties. The compound can scavenge free radicals and inhibit oxidative stress by donating hydrogen atoms from its hydroxyl groups. It also modulates various signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant properties but lacks the glycosylation found in Quercetin 3,7-dirhamnoside.

    Rutin: Another glycosylated flavonoid with similar structure and bioactivity.

    Isoquercitrin: A glycoside of quercetin with different sugar moieties.

Uniqueness

The uniqueness of this compound lies in its specific glycosylation pattern, which enhances its solubility and bioavailability compared to non-glycosylated flavonoids like quercetin. This unique structure also contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c1-8-17(31)20(34)22(36)26(38-8)40-11-6-14(30)16-15(7-11)41-24(10-3-4-12(28)13(29)5-10)25(19(16)33)42-27-23(37)21(35)18(32)9(2)39-27/h3-9,17-18,20-23,26-32,34-37H,1-2H3/t8-,9-,17-,18-,20+,21+,22+,23+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLQUHPXGLZNGE-BJBZVNFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311507
Record name Quercetin 3,7-dirhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28638-13-3
Record name Quercetin 3,7-dirhamnoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28638-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 3,7-dirhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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